

Application Notes and Protocols: Laboratory-Scale Synthesis of Methastyridone

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|----------------------|----------------|-----------|
| Compound Name: | Methastyridone | |
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Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **Methastyridone** (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one), a centrally acting stimulant.[1] The described methodology is a proposed one-pot synthesis utilizing readily available starting materials. This protocol is intended for research and development purposes and should be performed by trained chemists in a controlled laboratory setting. All quantitative data are presented in tabular format for clarity, and key experimental workflows and a hypothetical signaling pathway are visualized using Graphviz.

Introduction

Methastyridone is a stimulant with a mode of action distinct from classical amphetamines.[1] Its chemical structure consists of a 1,3-oxazolidin-4-one core, featuring a gem-dimethyl substitution at the 2-position and a styryl group at the 5-position.[1][2] Due to the limited availability of published synthetic procedures, this protocol outlines a plausible and efficient laboratory-scale synthesis from 2-amino-2-methylpropanoic acid and trans-cinnamaldehyde.

Proposed Synthesis Pathway

The proposed synthesis of **Methastyridone** is a one-pot acid-catalyzed condensation and cyclization reaction between 2-amino-2-methylpropanoic acid and trans-cinnamaldehyde. The reaction proceeds via the formation of an intermediate Schiff base, which subsequently



undergoes an intramolecular cyclization to form the desired oxazolidinone ring system, with the concomitant removal of water.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthesis of **Methastyridone**.

Table 1: Reagent and Product Quantities

| Compoun d | IUPAC Name | Molecular Formula | Molar Mass (g/mol) | Amount (mmol) | Mass (g) | Volume (mL) |
|--|---|----------------------|----------------------------|-------------------|----------|----------------|
| 2-Amino-2- methylprop anoic acid | 2-Amino-2- methylprop anoic acid | C4H9NO2 | 103.12 | 50 | 5.16 | - |
| trans- Cinnamald ehyde | (E)-3- Phenylprop -2-enal | С9Н8О | 132.16 | 50 | 6.61 | 6.3 |
| p- Toluenesulf onic acid | 4- Methylbenz enesulfonic acid | C7H8O3S | 172.20 | 2.5 | 0.43 | - |
| Toluene | Toluene | C7H8 | 92.14 | - | - | 200 |
| Methastyri done (Product) | 2,2- dimethyl-5- [(E)-2- phenylethe nyl]-1,3- oxazolidin- 4-one | C13H15N O2 | 217.27 | 35 (70% Yield) | 7.60 | - |

Table 2: Reaction Parameters



| Parameter | Value |
|----------------------|-----------------------|
| Reaction Temperature | 110-115 °C (Reflux) |
| Reaction Time | 12 hours |
| Pressure | Atmospheric |
| Stirring Speed | 300 RPM |
| Atmosphere | Inert (Nitrogen) |
| Purification Method | Column Chromatography |

Experimental Protocol

- 4.1 Materials and Equipment
- 2-Amino-2-methylpropanoic acid (≥98%)
- trans-Cinnamaldehyde (≥98%)
- p-Toluenesulfonic acid monohydrate (≥98%)
- Toluene (Anhydrous)
- Sodium bicarbonate (Saturated aqueous solution)
- Brine (Saturated aqueous solution)
- Anhydrous magnesium sulfate
- Silica gel (for column chromatography)
- Ethyl acetate (HPLC grade)
- Hexanes (HPLC grade)
- 500 mL three-neck round-bottom flask
- Dean-Stark apparatus



- Condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

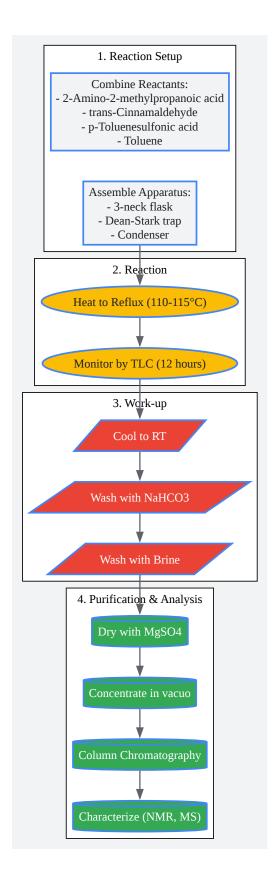
4.2 Procedure

- Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser under a nitrogen atmosphere, add 2-amino-2methylpropanoic acid (5.16 g, 50 mmol), trans-cinnamaldehyde (6.61 g, 50 mmol), ptoluenesulfonic acid monohydrate (0.43 g, 2.5 mmol), and anhydrous toluene (200 mL).
- Reaction: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring (300 RPM). The removal of water will be observed in the Dean-Stark trap. Continue the reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
- Purification: Purify the crude product by column chromatography on silica gel using a
 gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually
 increasing to 40% ethyl acetate) to afford pure **Methastyridone** as a white to pale yellow
 solid.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.



Visualizations

5.1 Experimental Workflow

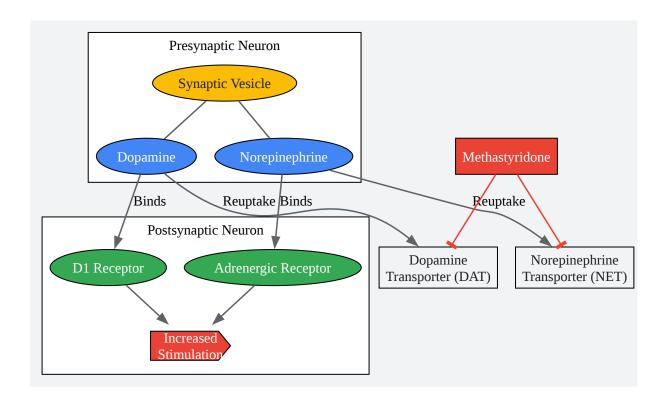




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Caption: Experimental workflow for the synthesis of Methastyridone.

5.2 Hypothetical Signaling Pathway



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Caption: Hypothetical mechanism of action for Methastyridone.

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References

- 1. Methastyridone Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
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